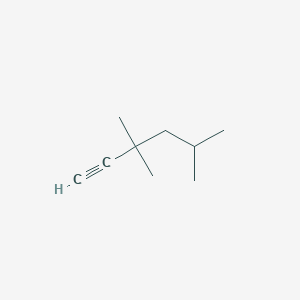
1-(Pyridin-2-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry, organic synthesis, and material science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality products suitable for various applications.
化学反応の分析
Types of Reactions
1-(Pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-carboxylic acid, while reduction may produce 1-(pyridin-2-yl)propan-1-ol.
科学的研究の応用
1-(Pyridin-2-yl)prop-2-en-1-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(Pyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like cyclooxygenase (COX) or interact with receptors in the central nervous system, leading to anti-inflammatory or analgesic effects . The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
1-(Pyridin-2-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)prop-2-en-1-ol: Similar structure but with the pyridine ring attached at a different position, leading to variations in reactivity and applications.
1-(Pyridin-3-yl)prop-2-en-1-ol: Another isomer with the pyridine ring at the 3-position, exhibiting different chemical properties and biological activities.
1-(Pyridin-4-yl)prop-2-en-1-ol:
The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical behavior and makes it suitable for a wide range of applications in various fields.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
1-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6,8,10H,1H2 |
InChIキー |
ALCRMTFJJRJLRV-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



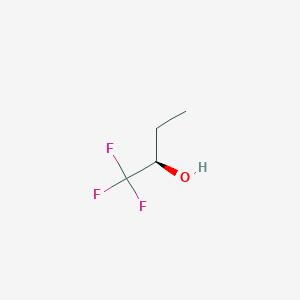
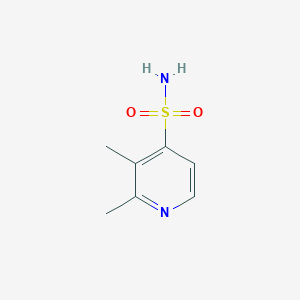
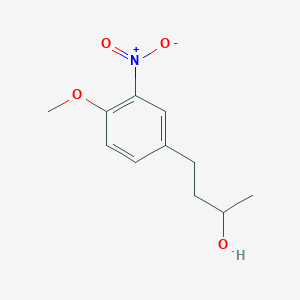

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
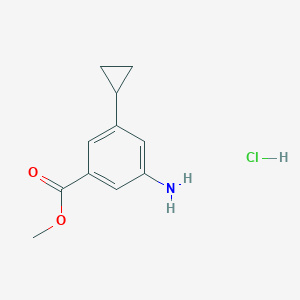
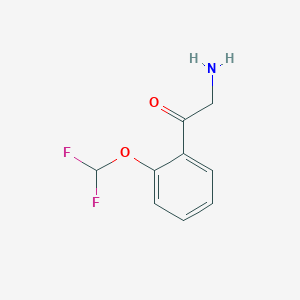
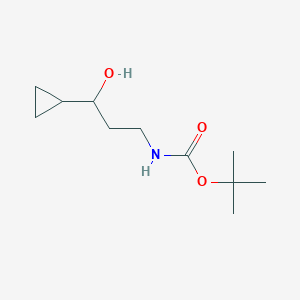

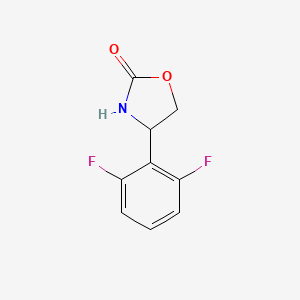
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
